molecular formula C14H14N2O3S2 B3202592 N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide CAS No. 1021210-94-5

N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B3202592
CAS No.: 1021210-94-5
M. Wt: 322.4 g/mol
InChI Key: MQKKQZHENASUBH-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that features both indole and thiophene moieties. The indole ring is a common structure in many natural products and pharmaceuticals, while the thiophene ring is known for its applications in materials science and medicinal chemistry. The sulfonamide group is a functional group that is widely used in medicinal chemistry due to its ability to enhance the solubility and bioavailability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Thiophene Moiety: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Sulfonamide Formation: The final step involves the reaction of the acetylindole and thiophene moieties with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetylindole moiety, converting it to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indole and thiophene rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide: Similar structure but with a chlorine atom on the thiophene ring.

    N-(1-acetylindolin-6-yl)-thiophene-2-sulfonamide: Lacks the acetyl group on the indole ring.

    N-(1-acetylindolin-6-yl)-thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide is unique due to the combination of the indole, thiophene, and sulfonamide moieties, which confer specific chemical and biological properties. The presence of the acetyl group on the indole ring and the sulfonamide linkage to the thiophene ring make it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-10(17)16-7-6-11-4-5-12(9-13(11)16)15-21(18,19)14-3-2-8-20-14/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKKQZHENASUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide

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